molecular formula C18H25ClN2O2 B6309868 (S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium chloride CAS No. 1798786-48-7

(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium chloride

Cat. No.: B6309868
CAS No.: 1798786-48-7
M. Wt: 336.9 g/mol
InChI Key: TULITKASNZDSFD-NTISSMGPSA-N
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Description

(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium chloride is a complex organic compound that belongs to the class of imidazolium salts. This compound is characterized by its unique structure, which includes a mesityl group attached to an imidazolium core, along with a carboxy-methylbutyl side chain. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium chloride typically involves a multi-step process. One common method includes the alkylation of an imidazole derivative with a mesityl halide, followed by the introduction of the carboxy-methylbutyl side chain through a series of reactions involving esterification and subsequent hydrolysis. The final step involves the formation of the imidazolium salt by reacting the intermediate with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxyl group to an alcohol.

    Substitution: The mesityl group or the imidazolium core can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted imidazolium salts.

Scientific Research Applications

(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

    Biology: The compound has been studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research has explored its use in drug delivery systems, where its unique structure allows for targeted delivery of therapeutic agents.

    Industry: It is employed in the development of advanced materials, such as ionic liquids and polymers, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium chloride exerts its effects involves interactions with specific molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and disruption of cellular processes. The compound’s imidazolium core can also participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-methylimidazolium chloride: Similar in structure but lacks the mesityl and carboxy-methylbutyl groups.

    1-Ethyl-3-methylimidazolium chloride: Another imidazolium salt with a simpler alkyl chain.

    1-Hexyl-3-methylimidazolium chloride: Features a longer alkyl chain compared to (S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium chloride.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the mesityl group enhances its stability and hydrophobicity, while the carboxy-methylbutyl side chain provides additional sites for chemical modification and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentanoic acid;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2.ClH/c1-12(2)8-16(18(21)22)19-6-7-20(11-19)17-14(4)9-13(3)10-15(17)5;/h6-7,9-12,16H,8H2,1-5H3;1H/t16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULITKASNZDSFD-NTISSMGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)C(=O)O)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)[C@@H](CC(C)C)C(=O)O)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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